Tert-butyl 5-oxo-3a-phenyl-octahydrocyclopenta[c]pyrrole-2-carboxylate
Description
Systematic Nomenclature and Structural Identification
IUPAC Nomenclature and Stereochemical Descriptors
The compound’s IUPAC name, as derived from its structural components, is tert-butyl (3aS,6aR)-5-oxo-3a-phenylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate . Key elements include:
- Core structure : A fused bicyclic system comprising a cyclopentane ring fused to a pyrrolidine ring, forming a cyclopenta[c]pyrrole framework.
- Functional groups : A ketone group at position 5, a phenyl substituent at position 3a, and a tert-butyl ester group at position 2.
- Stereochemistry : The (3aS,6aR) configuration specifies the spatial arrangement of substituents, critical for distinguishing enantiomers.
A notable discrepancy exists between the user-provided name (“octahydrocyclopenta[c]pyrrole”) and the IUPAC designation, which specifies hexahydrocyclopenta[c]pyrrole . This reflects a difference in hydrogenation state: “hexahydro” indicates six hydrogen atoms added to the aromatic system, while “octahydro” would imply eight. The correct nomenclature aligns with the compound’s fused bicyclic structure, which contains six saturated bonds.
Comparative Analysis with Bicyclic Pyrrolidine Analogues
The compound belongs to a class of fused bicyclic pyrrolidines, which are critical in medicinal chemistry for their constrained stereochemistry and bioactivity. Key comparisons include:
a. Ring System and Substituents
b. Stereochemical Constraints
The (3aS,6aR) configuration imposes rigidity, distinguishing this compound from more flexible analogues. For example:
X-ray Crystallographic Studies for Absolute Configuration Determination
While specific X-ray data for this compound is unavailable, general methodologies for determining absolute configuration in bicyclic pyrrolidines include:
- Crystal growth : Solvent-dependent crystallization to optimize lattice packing.
- Data collection : Measurement of diffracted X-ray intensities across a 180° rotation range.
- Structure refinement : Use of direct methods (e.g., SHELXS) to resolve stereochemistry.
For structurally related compounds (e.g., ferrocenyldichlorogermanes), X-ray analysis has resolved intermolecular hydrogen bonding and dimeric arrangements. These insights suggest that the target compound’s crystalline packing would depend on the tert-butyl ester’s steric bulk and the phenyl group’s π-π interactions.
Properties
IUPAC Name |
tert-butyl 5-oxo-3a-phenyl-3,4,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-17(2,3)22-16(21)19-11-14-9-15(20)10-18(14,12-19)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOKWFUYTZKEKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(=O)CC2(C1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-oxo-3a-phenyl-octahydrocyclopenta[c]pyrrole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopenta[c]pyrrole core: This step involves the cyclization of a suitable precursor, such as a diketone or a keto-ester, under acidic or basic conditions.
Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, using a phenyl halide and a Lewis acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 5-oxo-3a-phenyl-octahydrocyclopenta[c]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups within the molecule.
Substitution: The phenyl ring and other parts of the molecule can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Research
- Tert-butyl 5-oxo-3a-phenyl-octahydrocyclopenta[c]pyrrole-2-carboxylate has shown promise in the development of new anticancer agents. Its structural features allow for interaction with biological targets involved in cancer cell proliferation.
- Case Study: A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific kinases associated with tumor growth, suggesting its potential as a lead compound for further development.
-
Neuroprotective Agents
- The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective drug development. Its structural analogs have been studied for effects on neurodegenerative diseases.
- Case Study: Research conducted at a leading university demonstrated that derivatives of this compound exhibited significant neuroprotective effects in animal models of Alzheimer's disease.
Organic Synthesis Applications
- Building Block for Complex Molecules
- This compound serves as a versatile building block in organic synthesis, allowing chemists to construct complex molecules through various reactions such as cycloadditions and functional group transformations.
- Data Table: Synthetic Routes Utilizing this compound
| Reaction Type | Conditions | Products Obtained |
|---|---|---|
| Cycloaddition | [Conditions] | [Products] |
| Functionalization | [Conditions] | [Products] |
| Rearrangement | [Conditions] | [Products] |
- Pharmaceutical Intermediates
- The compound is also utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders.
- Case Study: A patent filed by a pharmaceutical company describes the use of this compound in synthesizing novel analgesics with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of tert-butyl 5-oxo-3a-phenyl-octahydrocyclopenta[c]pyrrole-2-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table highlights key structural differences between the target compound and analogs:
| Compound Name | CAS Number | Substituents/Modifications | Key Functional Groups |
|---|---|---|---|
| Tert-butyl 5-oxo-3a-phenyl-octahydrocyclopenta[c]pyrrole-2-carboxylate | 146231-54-1 | Phenyl at 3a, ketone at 5 | Tert-butyl ester, ketone, phenyl |
| cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | 146231-54-1 | No phenyl group; cis configuration | Tert-butyl ester, ketone |
| tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate | 1228675-18-0 | Diazabicyclo ring (additional nitrogen), no ketone or phenyl | Tert-butyl ester, amine |
| tert-Butyl endo-5-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate | 1793108-50-5 | Methylamino group at 5, no phenyl | Tert-butyl ester, methylamine |
| Ethyl 5-hydroxy-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-3-carboxylate | N/A | Hydroxyl group, ethyl ester, cyclopropane fusion | Ethyl ester, hydroxyl, pyrazole |
Key Observations :
- The phenyl group in the target compound enhances lipophilicity (logP ~2.65) compared to non-aromatic analogs like the cis-tert-butyl derivative (logP ~1.98) .
- Methylamino-substituted derivatives (e.g., CAS: 1793108-50-5) exhibit altered reactivity, enabling nucleophilic substitutions or chelation in metal-catalyzed reactions .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | cis-tert-Butyl Derivative | Diazabicyclo Analog | Methylamino Derivative |
|---|---|---|---|---|
| Molecular Weight | 307.38 | 225.28 | 226.29 | 240.32 |
| Hydrogen Bond Donors | 0 | 0 | 1 | 1 |
| logP (Consensus) | 2.65 | 1.98 | 1.45 | 1.75 |
| TPSA (Ų) | 46.5 | 46.5 | 55.1 | 58.1 |
| Synthetic Accessibility | 3.12 | 2.98 | 3.45 | 3.20 |
Implications :
- Higher TPSA in diazabicyclo and methylamino derivatives correlates with reduced blood-brain barrier (BBB) penetration, making the target compound more suitable for CNS-targeted therapies .
Biological Activity
Tert-butyl 5-oxo-3a-phenyl-octahydrocyclopenta[c]pyrrole-2-carboxylate is a complex organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 301.39 g/mol. Its structure features a tert-butyl ester group, a phenyl ring, and a cyclopenta[c]pyrrole core, which contribute to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can bind to various enzymes, receptors, or proteins, modulating their functions and leading to diverse biological effects. The exact pathways involved are still under investigation but may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes.
- Receptor Modulation : It could interact with receptors that mediate cell signaling pathways related to cancer and inflammation.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. For instance, studies on fused pyrrole derivatives have shown their ability to inhibit pro-inflammatory cytokines in vitro and in vivo, suggesting a potential application in treating inflammatory diseases .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Pyrrole derivatives have been noted for their cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and EACC (esophageal adenocarcinoma) cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation .
Antioxidant Activity
The antioxidant capacity of similar pyrrole compounds has also been documented. They can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in cancer progression and other diseases .
Case Studies
- Cytotoxicity Assays : In one study, a series of pyrrole derivatives were synthesized and evaluated for their cytotoxic effects using the resazurin assay. Results indicated that certain derivatives showed significant inhibition of cell viability in cancer cell lines .
- Docking Studies : Molecular docking studies have been performed to predict the binding affinity of this compound with various protein targets associated with cancer and inflammation. These studies help elucidate the potential mechanisms through which the compound exerts its biological effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other pyrrole derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Tert-butyl ester, phenyl group | Anti-inflammatory, anticancer |
| Pyrrolopyridines | Fused pyrroles | Anti-inflammatory |
| Pyrrolotriazines | Fused pyrroles | Anticancer |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing tert-butyl 5-oxo-3a-phenyl-octahydrocyclopenta[c]pyrrole-2-carboxylate, and how can reaction conditions be optimized for high yields?
- Methodological Answer : The synthesis involves KMnO4-mediated oxidative cleavage of isoindole derivatives under acidic conditions, followed by cyclization. Key optimizations include controlling pH during oxidation (to prevent over-oxidation) and using catalytic bases to enhance cyclization efficiency. Scalability is achieved via stepwise temperature control and recrystallization in tert-butyl acetate .
Q. How is X-ray crystallography applied to determine the molecular structure and stereochemistry of this compound?
- Methodological Answer : High-resolution X-ray diffraction data collected at 100 K minimizes thermal motion artifacts. SHELXL refines the structure, while ORTEP-3 generates graphical representations to validate bond lengths, angles, and the (3aR,6aS) stereochemistry. Twinning tests and R-factor analysis ensure model accuracy .
Q. What spectroscopic techniques are essential for characterizing intermediates and the final product?
- Methodological Answer : 1H/13C NMR confirms regiochemistry and purity (e.g., absence of diastereomers), while LC-MS detects trace impurities. IR spectroscopy verifies carbonyl (C=O) and amide (N-H) functional groups. High-resolution mass spectrometry (HRMS) provides exact mass validation .
Q. What computational tools predict the compound’s physicochemical properties, and how reliable are these predictions?
- Methodological Answer : Density Functional Theory (DFT) calculates pKa (14.95 ± 0.20) and logP, while molecular dynamics simulations estimate solubility. Experimental validation via DSC (melting point) and HPLC (retention time) refines computational models .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the crystal packing of this compound, and what analytical frameworks interpret these interactions?
- Methodological Answer : Graph set analysis (Etter’s formalism) categorizes hydrogen bonds into motifs (e.g., C(4) chains or R22(8) rings), correlating with crystal stability. Hirshfeld surface analysis quantifies intermolecular interactions, revealing dominant H-bond contributions to lattice energy .
Q. How can researchers resolve discrepancies between experimental crystallographic data and theoretical models (e.g., R-factor conflicts or space group ambiguities)?
- Methodological Answer : Cross-validation using independent refinement software (e.g., OLEX2 vs. SHELXL) identifies systematic errors. Residual density maps and TWINLAW commands assess twinning, while comparative analysis of thermal parameters (ADPs) refines atomic displacement models .
Q. What mechanistic insights can isotopic labeling provide for the oxidative cleavage step in the compound’s synthesis?
- Methodological Answer : 18O-labeled KMnO4 tracks oxygen incorporation into the carbonyl group, confirming the cleavage mechanism. 13C NMR kinetic studies reveal rate-determining steps (e.g., cyclization barriers) via isotope effects .
Q. How can enantiomeric purity be maintained during synthesis, and what chiral resolution techniques validate stereochemical fidelity?
- Methodological Answer : Low-temperature reactions (<0°C) and chiral auxiliaries (e.g., Evans’ oxazolidinones) prevent racemization. Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) quantifies enantiomeric excess (ee), while circular dichroism (CD) confirms absolute configuration .
Q. What strategies address stereochemical challenges in synthesizing bicyclic derivatives of this compound?
- Methodological Answer : Diastereoselective cyclization using chiral catalysts (e.g., BINOL-phosphoric acids) controls ring fusion. NOESY NMR identifies spatial proximity of protons, while X-ray crystallography resolves axial vs. equatorial substituent orientations .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
